molecular formula C12H12BrFO3 B1449319 Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate CAS No. 1449301-74-9

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate

Cat. No. B1449319
Key on ui cas rn: 1449301-74-9
M. Wt: 303.12 g/mol
InChI Key: JANQWRYYBAKSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933103B2

Procedure details

Magnesium chloride (3.7 g) was added to a suspension of 3-ethoxy-3-oxopropanoic acid potassium salt (5.5 g) in THF (100 ml), and the mixture was stirred at room temperature for 2.5 hours (Reaction Solution 1). In another vessel, carbonyldiimidazole (4.2 g) was added in small portions to a solution of 2-(3-bromo-4-fluorophenyl)acetic acid (5 g) in THF (50 ml) at room temperature, and the mixture was stirred for 30 minutes (Reaction Solution 2). Reaction Solution 2 was added to Reaction Solution 1 at room temperature, and the mixture was stirred at 60° C. for three hours. Hydrochloric acid (1 N aqueous solution, 200 ml) was added, followed by extraction with ethyl acetate. The resulting organic layer was sequentially washed with water, a saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 7 g of the title compound as an oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
3-ethoxy-3-oxopropanoic acid potassium salt
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[K+].[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=O)[CH3:6].C(N1C=CN=C1)(N1C=CN=C1)=O.[Br:26][C:27]1[CH:28]=[C:29]([CH2:34]C(O)=O)[CH:30]=[CH:31][C:32]=1[F:33].Cl>C1COCC1>[Br:26][C:27]1[CH:28]=[C:29]([CH2:34][C:10](=[O:12])[CH2:9][C:8]([O:7][CH2:5][CH3:6])=[O:13])[CH:30]=[CH:31][C:32]=1[F:33] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
3-ethoxy-3-oxopropanoic acid potassium salt
Quantity
5.5 g
Type
reactant
Smiles
[K+].C(C)OC(CC(=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)CC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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